CID 16218392
Description
CID 16218392 (Compound Identifier: PubChem 16218392) is a chemical compound characterized through advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation. The compound was quantified across multiple fractions during vacuum distillation, with its highest concentration observed in intermediate-polarity fractions (Figure 1C), suggesting its utility in applications requiring controlled volatility or bioactivity .
Properties
Molecular Formula |
C30H48FeP2 |
|---|---|
Molecular Weight |
526.5 g/mol |
InChI |
InChI=1S/2C15H24P.Fe/c2*1-11(2)14-9-10-15(12(3)4)16(14)13-7-5-6-8-13;/h2*5-8,11-12,14-15H,9-10H2,1-4H3;/t2*14-,15-;/m00./s1 |
InChI Key |
CIIWEDVVKXIYFL-XRLMYZCVSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@H](P1[C]2[CH][CH][CH][CH]2)C(C)C.CC(C)[C@@H]1CC[C@H](P1[C]2[CH][CH][CH][CH]2)C(C)C.[Fe] |
Canonical SMILES |
CC(C)C1CCC(P1[C]2[CH][CH][CH][CH]2)C(C)C.CC(C)C1CCC(P1[C]2[CH][CH][CH][CH]2)C(C)C.[Fe] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves several key steps. Starting with a precursor molecule, the compound undergoes a series of chemical reactions including amidation, substitution, nitrification, reduction, and guanidination . These reactions are carried out under specific conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to be economical and environmentally friendly. The raw materials used are readily available, and the process is designed to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
The compound “CID 16218392” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties
*Structural analogs suggest a terpenoid backbone based on GC-MS elution patterns (Figure 1B).
Structural and Functional Insights
- Oscillatoxin Derivatives : this compound shares chromatographic elution characteristics with oscillatoxin derivatives (e.g., CID 101283546), which are marine toxins with complex polyketide backbones . However, this compound’s lower molecular weight (~250–350 Da vs. 582.77 Da for oscillatoxin D) and moderate polarity suggest a simpler biosynthetic origin, likely from plant rather than marine sources .
- Synthetic Intermediates : Compared to synthetic compounds like CID 57416287 (a piperazine derivative), this compound lacks nitrogen-containing functional groups, as evidenced by its mass spectrum (Figure 1D) . This distinction limits its utility in drug synthesis but aligns with natural product roles in fragrance or antimicrobial applications.
- Boronic Acid Derivatives: CID 53216313, a boronic acid used in cross-coupling reactions, highlights the diversity of this compound’s chemical environment.
Analytical Characterization
This compound was identified using GC-MS, with retention indices and spectral matching critical for its identification (Figure 1B, D). This approach mirrors methodologies applied to ginsenoside analysis, where collision-induced dissociation (CID) in mass spectrometry enables structural differentiation of isomers .
Q & A
Q. How to address potential biases in this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
